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Compound of Interest

Compound Name: 2'-Deoxycytidine

Cat. No.: B3025316

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

2'-Deoxycytidine, a fundamental component of DNA, serves as a critical starting material and
structural template for the synthesis of a potent class of antiviral and anticancer drugs known
as nucleoside analogs. These synthetic compounds mimic natural nucleosides, enabling them
to interfere with viral replication and cancer cell proliferation. This technical guide provides a
comprehensive overview of the role of 2'-deoxycytidine and its derivatives as precursors in
the synthesis of key antiviral drugs, including lamivudine, emtricitabine, cytarabine, and
gemcitabine. This document details the synthetic pathways, experimental protocols,
guantitative data, and mechanisms of action of these therapeutic agents, offering valuable
insights for professionals in drug discovery and development.

Synthetic Pathways from 2'-Deoxycytidine and its
Analogs

The chemical modification of 2'-deoxycytidine, particularly at the sugar moiety, is a
cornerstone of the synthesis of many antiviral and anticancer nucleoside analogs. The following
sections delineate the synthetic approaches for producing lamivudine, emtricitabine,
cytarabine, and gemcitabine.

Lamivudine and Emtricitabine
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Lamivudine and emtricitabine are L-nucleoside analogs that are potent inhibitors of HIV and
hepatitis B virus (HBV) reverse transcriptase. Their synthesis involves the creation of a
modified oxathiolane ring that replaces the deoxyribose sugar of natural nucleosides.

Experimental Workflow for Lamivudine Synthesis:
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antiviral-drug-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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